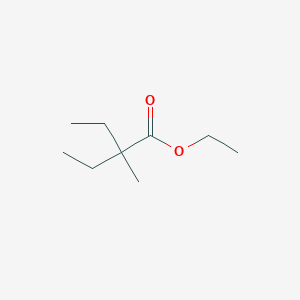
Butanoic acid, 2-ethyl-2-methyl-, ethyl ester
Overview
Description
Butanoic acid, 2-ethyl-2-methyl-, ethyl ester is an organic compound with the molecular formula C9H18O2. It is an ester derived from butanoic acid and is known for its fruity odor, which makes it a common ingredient in flavorings and fragrances .
Mechanism of Action
Target of Action
Ethyl 2-ethyl-2-methylbutanoate, also known as Butanoic acid, 2-ethyl-2-methyl-, ethyl ester, is a type of ester . Esters are known to react with acids to liberate heat along with alcohols and acids . .
Mode of Action
The mode of action of esters, including Ethyl 2-ethyl-2-methylbutanoate, involves a reaction with acids. This reaction liberates heat and results in the formation of alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .
Result of Action
It is known that the reaction of esters with acids can result in the liberation of heat and the formation of alcohols and acids .
Action Environment
The action of Ethyl 2-ethyl-2-methylbutanoate, like other esters, can be influenced by various environmental factors. For instance, the presence of strong oxidizing acids can cause a vigorous reaction . Additionally, heat is generated by the interaction of esters with caustic solutions . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as pH, temperature, and the presence of other chemical substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-ethyl-2-methyl-, ethyl ester typically involves the esterification of butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is as follows:
Butanoic acid+EthanolH2SO4Butanoic acid, 2-ethyl-2-methyl-, ethyl ester+Water
The reaction mixture is heated under reflux to drive the reaction to completion, and the product is then purified by distillation .
Industrial Production Methods
In industrial settings, the production of this compound can involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-ethyl-2-methyl-, ethyl ester can undergo several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butanoic acid and ethanol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Butanoic acid and ethanol.
Reduction: Corresponding alcohols.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Butanoic acid, 2-ethyl-2-methyl-, ethyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and its use in drug formulation.
Industry: Widely used in the flavor and fragrance industry due to its pleasant odor.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2-methyl-, ethyl ester: Similar structure but with a different alkyl group.
Butanoic acid, 2-methyl-, methyl ester: Another ester of butanoic acid with a methyl group instead of an ethyl group.
Uniqueness
Butanoic acid, 2-ethyl-2-methyl-, ethyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties. Its fruity odor makes it particularly valuable in the flavor and fragrance industry, distinguishing it from other similar esters .
Properties
IUPAC Name |
ethyl 2-ethyl-2-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-5-9(4,6-2)8(10)11-7-3/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNMNANLCUXXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335197 | |
| Record name | Butanoic acid, 2-ethyl-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19945-14-3 | |
| Record name | Butanoic acid, 2-ethyl-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,5R)-bicyclo[3.1.0]hexan-2-one](/img/structure/B3049174.png)
![2-[(2,4-Dinitrophenoxy)methyl]oxirane](/img/structure/B3049175.png)
![Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B3049176.png)
![4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B3049177.png)
![2-(benzylthio)benzo[d]thiazole](/img/structure/B3049178.png)






